molecular formula C20H40O2 B14463658 5-Hexadecene, 16,16-diethoxy-, (5Z)- CAS No. 71393-92-5

5-Hexadecene, 16,16-diethoxy-, (5Z)-

Cat. No.: B14463658
CAS No.: 71393-92-5
M. Wt: 312.5 g/mol
InChI Key: JAOYXKSQTHADHX-KTKRTIGZSA-N
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Description

5-Hexadecene, 16,16-diethoxy-, (5Z)- is an organic compound with the molecular formula C20H40O2. It is a derivative of hexadecene, featuring two ethoxy groups attached to the 16th carbon atom. The (5Z)- notation indicates the presence of a cis double bond at the 5th carbon position. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecene, 16,16-diethoxy-, (5Z)- typically involves the reaction of hexadecene with ethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The process can be summarized as follows:

    Starting Material: Hexadecene

    Reagent: Ethanol

    Catalyst: Acid (e.g., sulfuric acid)

    Conditions: Elevated temperature, prolonged reaction time

Industrial Production Methods

In an industrial setting, the production of 5-Hexadecene, 16,16-diethoxy-, (5Z)- may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hexadecene, 16,16-diethoxy-, (5Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophilic reagents such as sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5-Hexadecene, 16,16-diethoxy-, (5Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexadecene, 16,16-diethoxy-, (5Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the cis double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Hexadecene: A simpler hydrocarbon with a similar carbon backbone but lacking the ethoxy groups.

    Cetene: Another derivative of hexadecene with different functional groups.

Uniqueness

5-Hexadecene, 16,16-diethoxy-, (5Z)- is unique due to the presence of the ethoxy groups and the cis double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other hexadecene derivatives .

Properties

CAS No.

71393-92-5

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

(Z)-16,16-diethoxyhexadec-5-ene

InChI

InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h9-10,20H,4-8,11-19H2,1-3H3/b10-9-

InChI Key

JAOYXKSQTHADHX-KTKRTIGZSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC(OCC)OCC

Canonical SMILES

CCCCC=CCCCCCCCCCC(OCC)OCC

Origin of Product

United States

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